molecular formula C7H10Cl2N4 B1524290 Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride CAS No. 1187928-99-9

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride

Cat. No.: B1524290
CAS No.: 1187928-99-9
M. Wt: 221.08 g/mol
InChI Key: IRDVONLYTFXFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name for the compound is imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride, reflecting its core structure and substitution pattern. The parent heterocycle, imidazo[1,2-a]pyrimidine, consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. The methanamine group (-CH2NH2) is attached to position 2 of the fused system, with two hydrochloride counterions neutralizing the protonated amine.

The structural formula (Figure 1) is derived from its SMILES representation, NCC1=CN2C=CC=NC2=N1.[H]Cl.[H]Cl, which highlights:

  • The imidazo[1,2-a]pyrimidine core (positions 1–9).
  • A methylamine substituent at position 2.
  • Two chloride ions associated with the protonated amine.

Key structural parameters :

  • Aromaticity : The fused rings exhibit planar geometry due to π-conjugation across the imidazole and pyrimidine moieties.
  • Substituent orientation : The methanamine group adopts a conformation perpendicular to the bicyclic plane, minimizing steric hindrance.

CAS Registry Number and Molecular Specifications

The compound is registered under CAS 1187928-99-9 for its dihydrochloride form. The free base (imidazo[1,2-a]pyrimidin-2-ylmethanamine) has CAS 843609-02-9.

Molecular specifications :

Property Value
Molecular formula C7H10Cl2N4
Molecular weight 221.09 g/mol
Purity (commercial) ≥95% (HPLC)
Storage conditions 2–8°C, inert atmosphere

The dihydrochloride form increases aqueous solubility compared to the free base (148.17 g/mol, C7H8N4).

Tautomeric Forms and Protonation States

Imidazo[1,2-a]pyrimidine derivatives exhibit tautomerism influenced by substituents and pH. For the free base:

  • Tautomer A : Protonation at N1 of the imidazole ring (Figure 2a).
  • Tautomer B : Protonation at N3 of the pyrimidine ring (Figure 2b).

In acidic conditions (e.g., dihydrochloride salt), the primary amine (-NH2) and imidazole nitrogen are protonated, stabilizing the diprotonated form (Figure 2c). Nuclear magnetic resonance (NMR) studies of analogous compounds reveal tautomeric equilibria dependent on solvent polarity, with polar solvents favoring tautomer A.

Comparison with Related Imidazopyrimidine Derivatives

Structural and functional contrasts :

Derivative Substituent Key Differences
Imidazo[1,2-a]pyrimidine None Lacks methanamine group; lower polarity
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine Halogens at positions 5,8 Enhanced electrophilicity; larger molecular volume
Imidazo[1,2-a]pyridin-2-ylmethanamine Pyridine core Different aromatic system; altered π-electron density

Impact of substitutions :

  • Methanamine group : Introduces basicity (pKa ~9.4) and hydrogen-bonding capacity, critical for biological interactions.
  • Halogenation : Bromo/chloro derivatives show increased metabolic stability but reduced solubility.

The dihydrochloride salt’s enhanced solubility (vs. free base) makes it preferable for pharmaceutical formulations.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;;/h1-3,5H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDVONLYTFXFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to Imidazo[1,2-a]pyrimidine Derivatives

The synthesis of imidazo[1,2-a]pyrimidine frameworks typically involves cyclocondensation reactions between 2-aminopyrimidine derivatives and appropriate carbonyl compounds or their equivalents. The methodologies can be broadly categorized as follows:

Specific Preparation of Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride

While direct literature specifically on the preparation of this compound is limited, related synthetic protocols for imidazo[1,2-a]pyrimidine derivatives and their formulations provide insight into its preparation.

Molecular Iodine-Catalyzed Ultrasonic-Assisted Synthesis

A notable method for synthesizing imidazo[1,2-a]pyrimidine derivatives involves the use of molecular iodine as a catalyst under ultrasonic irradiation in aqueous media. This approach offers several advantages:

  • Mild reaction conditions (room temperature, aqueous solvent)
  • Short reaction times (typically 30 minutes)
  • High yields (up to 96%)
  • Environmentally benign catalyst and solvent system

General Procedure:

  • Mix 2-aminopyrimidine derivative with molecular iodine (20 mol%) in distilled water.
  • Apply ultrasonic irradiation at room temperature for 30 minutes.
  • Add the carbonyl compound (e.g., acetophenone derivative) and continue ultrasonic irradiation.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench with sodium thiosulfate solution to remove excess iodine.
  • Extract the product with ethyl acetate, dry, concentrate, and purify by recrystallization.

This method has been demonstrated to produce a variety of imidazo[1,2-a]pyrimidine derivatives efficiently, which can be further converted to methanamine dihydrochloride salts by appropriate acid treatment.

Comparative Analysis of Preparation Methods

Method Catalyst/Conditions Solvent Yield (%) Advantages Limitations
Cyclocondensation with α-Haloketones Usually requires dry conditions, Lewis acids Organic solvents (e.g., DMF, dioxane) Moderate to high Well-established, straightforward Harsh conditions, toxic solvents
Metal-Catalyzed Couplings Cu(I), Cu(II), FeCl3, etc. Organic solvents Moderate Versatile, enables diverse substitutions Expensive catalysts, harsh conditions
Multicomponent Reactions (MCR) Various catalysts or catalyst-free Organic or aqueous High Atom-economic, efficient Sometimes complex purification
Iodine-Catalyzed Ultrasonic-Assisted Molecular iodine (20 mol%), ultrasound Water Up to 96 Green, mild, fast, high yield Requires ultrasonic equipment

Research Findings and Practical Considerations

  • The iodine-catalyzed method in aqueous media is particularly promising for scale-up due to its simplicity, environmental compatibility, and high efficiency.
  • Ultrasonic assistance enhances reaction rates without significant temperature rise, preserving sensitive functional groups.
  • The use of molecular iodine avoids heavy metals, reducing toxicity and disposal issues.
  • Preparation of the dihydrochloride salt typically involves acidification of the free base with hydrochloric acid, yielding a stable, crystalline salt suitable for biological applications.
  • Stock solution preparation protocols emphasize the importance of solubility and clarity in solvents like DMSO, PEG300, and corn oil for in vivo studies.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 2-Aminopyrimidine derivatives, α-haloketones or acetophenones
Catalyst Molecular iodine (20 mol%), Cu salts, or Lewis acids
Solvent Water (for iodine method), organic solvents (DMF, dioxane)
Reaction Conditions Room temperature, ultrasonic irradiation (iodine method); elevated temperatures for others
Reaction Time 30 min (iodine-ultrasound), several hours (others)
Product Isolation Extraction with ethyl acetate, recrystallization
Salt Formation Acidification with HCl to form dihydrochloride salt
Yield Up to 96% (iodine method), variable for others

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include a wide range of imidazo[1,2-a]pyrimidine derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride has numerous scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride (843609-02-9) C₇H₈N₄·2HCl 148.17 (free base) Pyrimidine-imidazole fusion, methanamine substituent
N2,N2-Dimethylpyrimidine-2,5-diamine (56621-99-9) C₆H₁₀N₄ 138.17 Pyrimidine core with dimethylamine groups at positions 2 and 5
2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (943757-74-2) C₉H₁₅N₅ 193.25 Pyrimidine with 4-methylpiperazine at position 2
Imidazo[1,2-a]pyridine-2-ethanamine, 8-methyl-, hydrochloride (1:2) (1049732-22-0) C₁₀H₁₅Cl₂N₃ 248.15 Imidazo-pyridine core with ethylamine and methyl substituents

Key Structural Insights :

  • Pyrimidine vs. Pyridine Rings : The target compound’s pyrimidine ring (two nitrogen atoms) confers distinct electronic properties compared to the pyridine-based analogue (CAS: 1049732-22-0), which has a single nitrogen atom. This difference influences hydrogen-bonding capacity and target binding .
  • Substituent Effects : The methanamine group in the target compound enhances polarity, whereas the ethylamine group in CAS 1049732-22-0 increases lipophilicity. Piperazine or dimethylamine substituents in other analogues modulate solubility and metabolic stability .

Physicochemical and Pharmacokinetic Profiles

Table 2: Physicochemical and Pharmacokinetic Data

Compound (CAS) Solubility (aq.) TPSA (Ų) GI Absorption BBB Permeability CYP Inhibition
843609-02-9 High (dihydrochloride) 53.58 Moderate Low Weak (CYP2D6)
56621-99-9 Moderate 64.34 Low None Moderate (CYP3A4)
943757-74-2 Low 61.32 High Moderate Strong (CYP2C9)
1049732-22-0 Not reported ~50 (est.) Not reported Not reported Not reported

Key Findings :

  • Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to neutral analogues like CAS 943757-74-2, which has low solubility due to its piperazine group .
  • Permeability : The target compound’s low BBB permeability contrasts with the moderate permeability of CAS 943757-74-2, suggesting divergent applications (e.g., peripheral vs. CNS targets) .
  • Metabolic Stability : Weak CYP inhibition by the target compound reduces drug-drug interaction risks, whereas CAS 943757-74-2’s strong CYP2C9 inhibition may limit its utility .

Key Insights :

  • The target compound lacks PAINS/Brenk alerts, indicating lower risks of nonspecific binding or toxicity compared to CAS 56621-99-9, which has reactive group warnings .
  • CAS 943757-74-2’s nitrosamine alert (Brenk) necessitates rigorous impurity control during synthesis .

Biological Activity

Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a compound that belongs to the imidazopyrimidine class, which has garnered significant interest due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a fused heterocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the ring system enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit potent antimicrobial properties. A study synthesized various derivatives and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb), indicating their potential as anti-tuberculosis agents .

CompoundMIC (μM)Target Pathogen
Compound 9≤0.006Mtb (replicating)
Compound 18<0.03MDR-TB strains

Anticancer Activity

Imidazo[1,2-a]pyrimidines have also been evaluated for their anticancer properties. Compounds derived from this scaffold have shown promising results in inhibiting various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

CompoundCell LineIC50 (μM)
Compound AMCF-72.74
Compound BA5491.96

Antiviral Activity

Recent studies indicate that imidazo[1,2-a]pyrimidines may possess antiviral properties as well. Specific derivatives have been shown to inhibit viral replication in vitro with effective concentrations ranging from 1.4 to 2.4 μM against Zika virus (ZIKV) and Dengue virus (DENV-2) .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of kinases involved in cancer progression and cell proliferation.
  • Disruption of Cellular Pathways : Some compounds target ATP homeostasis, which is crucial for the survival of both bacterial and cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyrimidine derivatives. Modifications at specific positions on the imidazopyrimidine ring can significantly enhance potency and selectivity for desired targets.

Key Findings:

  • Substituents on the pyrimidine ring can alter binding affinity to target proteins.
  • The introduction of halogens or functional groups can improve solubility and bioavailability.

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyrimidines:

  • Anti-Tuberculosis Agents : A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and evaluated for their efficacy against drug-resistant strains of Mtb. Compounds demonstrated superior potency compared to existing treatments .
  • Cancer Therapeutics : In vitro studies revealed that certain derivatives effectively induced apoptosis in cancer cells through the inhibition of key signaling pathways .

Q & A

Basic: What are the optimal synthetic routes for producing high-purity Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-a]pyrimidine core. Key steps include cyclization of precursor amines with α-haloketones or aldehydes, followed by functionalization of the methylamine group. For dihydrochloride salt formation, stoichiometric HCl addition under controlled pH (3–4) is critical .

  • Optimization Tips :
    • Use microwave-assisted synthesis to reduce reaction time and improve yield .
    • Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to remove byproducts .
    • Monitor reaction progress using TLC or HPLC to ensure completion before proceeding .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on a combination of spectroscopic and analytical techniques:

  • NMR (¹H, ¹³C, DEPT-135) to confirm the imidazo-pyrimidine scaffold and methylamine substitution .
  • High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., ESI+ mode, expected [M+H]⁺ = 213.0874) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects and salt formation .
  • Elemental analysis (C, H, N, Cl) to validate dihydrochloride stoichiometry .

Basic: What in vitro assays are recommended to assess its biological activity?

Methodological Answer:
Prioritize assays aligned with its hypothesized mechanisms:

  • Kinase inhibition : Use fluorescence-based kinase assays (e.g., c-Kit, EGFR) with ATP-concentration titrations to determine IC₅₀ values .
  • Antimicrobial activity : Perform MIC assays against Staphylococcus aureus (MRSA) or Mycobacterium tuberculosis in nutrient broth microdilution formats .
  • Cytotoxicity : Screen in cancer cell lines (e.g., GIST882 for c-Kit mutations) using MTT or CellTiter-Glo assays, with 72-hour exposure periods .

Advanced: How can conflicting data on biological activity across studies be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Compound purity : Validate via HPLC (≥95% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Assay conditions : Standardize ATP concentrations in kinase assays (e.g., 10 µM ATP for c-Kit) and cell culture media (e.g., FBS batch effects) .
  • Salt form vs. free base : Compare dihydrochloride solubility (e.g., in DMSO/PBS) with neutral analogs to rule out formulation artifacts .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition, rifampicin for antimicrobial assays) .

Advanced: What strategies are employed in SAR studies for this compound?

Methodological Answer:
SAR focuses on modifying:

  • Imidazo-pyrimidine core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C-6 to enhance kinase binding .
  • Methylamine side chain : Replace with bulkier amines (e.g., cyclopropylmethyl) to improve metabolic stability .
  • Salt counterions : Compare dihydrochloride with citrate or mesylate salts for solubility and bioavailability .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with c-Kit’s ATP-binding pocket .

Advanced: How to design experiments evaluating its pharmacokinetic (PK) properties?

Methodological Answer:
Key PK parameters require:

  • Solubility : Measure in biorelevant media (FaSSIF/FeSSIF) at pH 6.5 and 7.4 .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis (e.g., Rapid Equilibrium Dialysis devices) to determine unbound fraction .
  • In vivo PK : Administer IV/PO in rodent models and collect plasma for non-compartmental analysis (NCA) using WinNonlin .

Advanced: What analytical methods detect degradation products during stability studies?

Methodological Answer:
For forced degradation (ICH Q1A guidelines):

  • Hydrolysis : Expose to 0.1N HCl/NaOH at 40°C for 24 hours, then analyze via UPLC-PDA for hydrolyzed impurities (e.g., ring-opened derivatives) .
  • Oxidation : Treat with 3% H₂O₂ and monitor for N-oxide formation using HRMS .
  • Photodegradation : Use a xenon lamp (ICH Option 2) and track UV-induced dimerization via HPLC-DAD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.